4-Chloro-2-fluoro-5-nitroaniline

Übersicht

Beschreibung

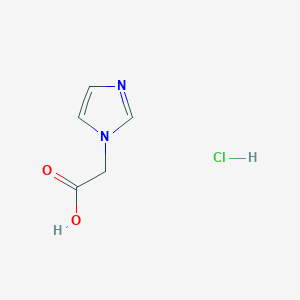

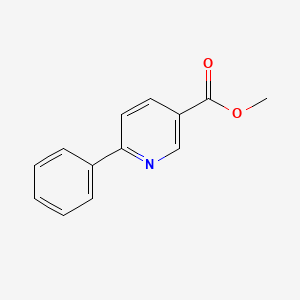

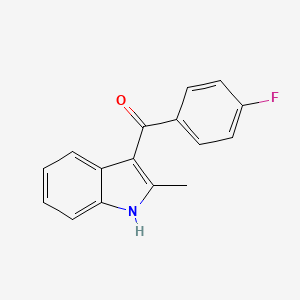

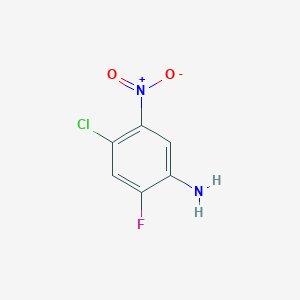

“4-Chloro-2-fluoro-5-nitroaniline” is a chemical compound with the CAS Number: 86988-02-5. It has a molecular weight of 190.56 and its IUPAC name is 4-chloro-2-fluoro-5-nitroaniline .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-fluoro-5-nitroaniline” can be represented by the formula C6H4ClFN2O2 . The InChI code for this compound is 1S/C6H4ClFN2O2/c7-3-1-4 (8)5 (9)2-6 (3)10 (11)12/h1-2H,9H2 .

Chemical Reactions Analysis

While specific chemical reactions involving “4-Chloro-2-fluoro-5-nitroaniline” are not available, nitro compounds like it generally exhibit aromatic behavior due to the presence of the benzene ring. They can undergo various types of reactions, including substitution and reduction reactions .

Physical And Chemical Properties Analysis

“4-Chloro-2-fluoro-5-nitroaniline” is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

4-Chloro-2-fluoro-5-nitroaniline and its derivatives serve as key intermediates in the synthesis of various heterocyclic scaffolds. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, has been utilized as a multireactive building block for heterocyclic oriented synthesis (HOS), leading to the formation of condensed nitrogenous cycles such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are significant in drug discovery due to their diverse biological activities (Křupková et al., 2013).

Environmental Remediation

In the realm of environmental science, derivatives of 4-Chloro-2-fluoro-5-nitroaniline have shown promise in the biodegradation of nitroaromatic compounds, which are prevalent pollutants due to their widespread use in industrial and agricultural sectors. The anaerobic degradation of 2-chloro-4-nitroaniline, an analogue, by microbial strains like Geobacter sp. KT7 and Thauera aromatica KT9, demonstrates the potential for microbial remediation of environments contaminated with nitroaromatic pollutants. These microbes utilize such compounds as sole carbon and nitrogen sources under anaerobic conditions, highlighting a pathway for the bioremediation of nitroaromatic-contaminated environments (Duc, 2019).

Advanced Materials and Sensors

Research into the complexes of metals with nitroaniline derivatives, including those similar to 4-Chloro-2-fluoro-5-nitroaniline, reveals applications in the development of advanced materials. These complexes have been characterized for their potential applications in catalysis and material science, with studies exploring their spectroscopic properties and reactivity patterns. For example, complexes of copper(II), nickel(II), and cobalt(II) with nitroaniline derivatives have been prepared, suggesting uses in materials chemistry and as precursors for the synthesis of coordination compounds (Devoto et al., 1982).

Safety And Hazards

This compound is considered hazardous. It has been associated with various hazard statements including H302-H315-H319-H332-H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Eigenschaften

IUPAC Name |

4-chloro-2-fluoro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRULFQRXGSSDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548445 | |

| Record name | 4-Chloro-2-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-5-nitroaniline | |

CAS RN |

86988-02-5 | |

| Record name | 4-Chloro-2-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloro(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B1590336.png)